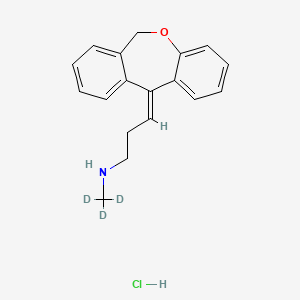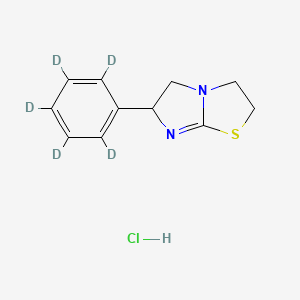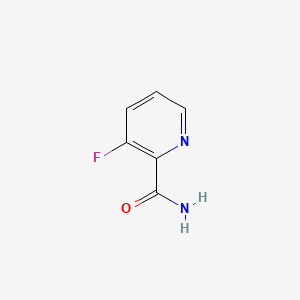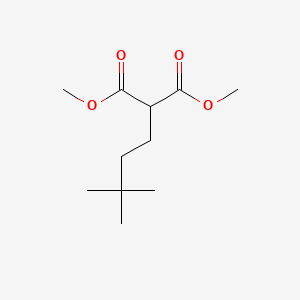
Dimethyl 2-(3,3-dimethylbutyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(3,3-dimethylbutyl)propanedioate, or DMDDP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a low melting point. It is also known as dimethyl 2-methylbutylpropanoate and has a molecular weight of 246.32 g/mol. DMDDP is a highly versatile compound that can be used as an intermediate in organic synthesis, as a solvent for organic reactions, and for its biological properties.
Wissenschaftliche Forschungsanwendungen
1. Alternative Route for 1,3-Propanediol Production
Research on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalyst revealed an alternative route for producing 1,3-propanediol, a monomer crucial for polytrimethylene-terephthalate manufacturing. This process involves sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, further convertible into 1,3-propanediol or methyl propionate (Zheng et al., 2017).
2. Phase Transition in Polyols
A study on the solid-plastic phase transition in polyols, including 2,2-dimethyl 1,3-propanediol, showed their use in energy storage due to their interesting thermodynamic properties. The transition of these polyols and their mixtures, determined by calorimetric measurements, was examined by high-resolution NMR (Wilmet et al., 1990).
3. Asymmetric Hydroformylation of Unsaturated Esters
The asymmetric hydroformylation of unsaturated esters using a specific catalyst precursor produced Dimethyl 2-(formylmethyl)butanedioate with significant enantiomeric excess. This indicates potential applications in stereochemistry and the synthesis of chiral compounds (Kollár et al., 1987).
4. Lactic Acid Production from 1,2-Propanediol
Research on the catalytic conversion of low-valued 1,2-propanediol to high-valued lactic acid using Au–Pd/Mg(OH)2 catalysts highlighted an effective process for transforming this compound into a more valuable product. This work is significant for its implications in environmental sustainability and value addition in chemical production (Feng et al., 2014).
Safety and Hazards
Dimethyl 2-(3,3-dimethylbutyl)propanedioate should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharges . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
dimethyl 2-(3,3-dimethylbutyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)7-6-8(9(12)14-4)10(13)15-5/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPWKBWBEGACGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


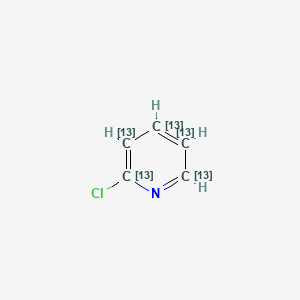
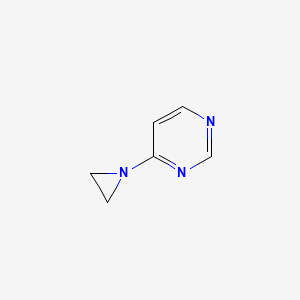
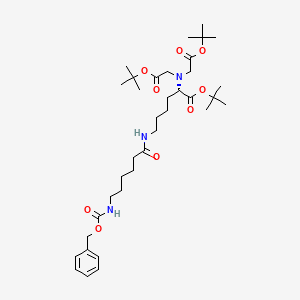
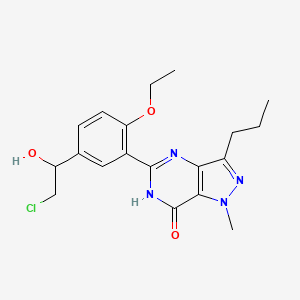
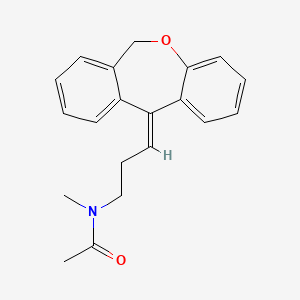
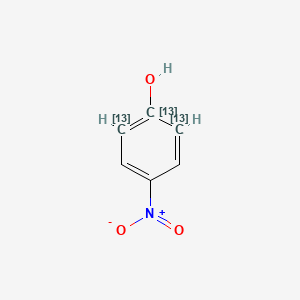
![[4-(Ethoxycarbonyl)phenyl]phosphonic acid](/img/structure/B589647.png)
